molecular formula C18H15ClIN3O2 B285077 4-(4-chlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-(4-chlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

カタログ番号: B285077
分子量: 467.7 g/mol
InChIキー: OHYMBTQIZBOGHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-chlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a chemical compound that has been extensively researched due to its potential use in various scientific applications. This compound is also known as CPI-613 and has been studied for its ability to inhibit two key mitochondrial enzymes, pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, leading to the disruption of cancer cell metabolism.

作用機序

CPI-613 works by inhibiting two key mitochondrial enzymes, pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. These enzymes are responsible for energy production in cells, and their inhibition leads to a disruption in cancer cell metabolism. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects:
CPI-613 has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. CPI-613 has also been shown to inhibit cancer cell proliferation and migration. Additionally, CPI-613 has been shown to decrease the levels of reactive oxygen species in cancer cells, which can contribute to cancer cell survival.

実験室実験の利点と制限

One of the advantages of using CPI-613 in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for cancer treatment. However, one limitation of using CPI-613 in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration of CPI-613 in cancer treatment.

将来の方向性

There are several future directions for research on CPI-613. One area of research is the development of new combination therapies that include CPI-613. Another area of research is the exploration of the compound's potential use in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to determine the optimal dosage and administration of CPI-613 in cancer treatment.

合成法

The synthesis of CPI-613 involves the reaction of 4-chlorobenzaldehyde and 4-iodobenzaldehyde with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid, followed by the addition of an isocyanide to form the final product.

科学的研究の応用

CPI-613 has been studied extensively for its potential use in cancer treatment. The compound has been shown to selectively target cancer cells, disrupting their metabolism and leading to cell death. CPI-613 has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

特性

分子式

C18H15ClIN3O2

分子量

467.7 g/mol

IUPAC名

4-(4-chlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H15ClIN3O2/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)

InChIキー

OHYMBTQIZBOGHS-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)I

正規SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)I

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。